molecular formula C15H17NO2 B1298902 ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 5159-70-6

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1298902
CAS RN: 5159-70-6
M. Wt: 243.3 g/mol
InChI Key: FIQJDBIRRVQTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05296344

Procedure details

A mixture of 4-ethoxycarbonylaniline (82.6 g), acetonylacetone (68.5 g) and concentrated sulfuric acid (one drop) were heated at 150° C. for one hour. The reaction mixture was diluted with ethyl acetate and washed with water, followed by drying and concentrating, whereby 1-(4-ethoxycarbonylphenyl)-2,5-dimethylpyrrole was obtained.
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)=[O:5])[CH3:2].[CH2:13]([CH2:17][C:18](=O)[CH3:19])[C:14]([CH3:16])=O>S(=O)(=O)(O)O.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:12]=[CH:11][C:9]([N:10]2[C:18]([CH3:19])=[CH:17][CH:13]=[C:14]2[CH3:16])=[CH:8][CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
82.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(N)C=C1
Name
Quantity
68.5 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.